molecular formula C21H44NO6P B178410 Sdz-cpi 975 CAS No. 157244-53-6

Sdz-cpi 975

Número de catálogo: B178410
Número CAS: 157244-53-6
Peso molecular: 437.6 g/mol
Clave InChI: HSNUXANXVHLGQT-HXUWFJFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

    • Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para SDZ-CPI-975 no están ampliamente disponibles en el dominio público.
    • Los métodos de producción industrial siguen siendo información propietaria en manos del desarrollador original, Novartis Pharma AG.
  • Análisis De Reacciones Químicas

    • Es probable que SDZ-CPI-975 experimente diversas reacciones, incluyendo oxidación, reducción y sustitución.
    • Los reactivos y condiciones comunes utilizados en estas reacciones no se divulgan públicamente.
    • Los principales productos formados a partir de estas reacciones tampoco están bien documentados.
  • Aplicaciones Científicas De Investigación

    Overview

    SDZ-CPI 975, a small molecule drug developed by Novartis Pharma AG, is primarily known for its role as a Carnitine Palmitoyltransferase 1 (CPT1) inhibitor . Its chemical structure is characterized by the formula C21H44NO6PC_{21}H_{44}NO_{6}P and it has the CAS Registry number 157244-53-6. The compound has garnered attention for its potential applications in various scientific fields, particularly in endocrinology and metabolic diseases .

    Biological Research

    • Metabolic Disorders : this compound has been investigated for its effects on cellular metabolism, particularly in relation to lipid metabolism and energy regulation. Studies indicate that it does not cause cardiac or hepatic hypertrophy in animal models, suggesting a safer profile compared to other CPT1 inhibitors like etomoxir .
    • Therapeutic Potential : Its therapeutic implications in treating conditions such as obesity and diabetes have been explored, focusing on how CPT1 inhibition can lead to improved metabolic outcomes.

    Clinical Studies

    • Safety and Efficacy : Clinical trials have assessed the safety profile of this compound, demonstrating that it does not induce significant adverse effects commonly associated with other metabolic drugs. This positions it as a promising candidate for further clinical development .

    Data Table: Summary of Research Findings on this compound

    Study Focus Findings Reference
    Metabolic EffectsNo cardiac or hepatic hypertrophy observed; safe metabolic profile
    Therapeutic ApplicationsPotential in treating diabetes and obesity
    Comparative SafetySafer than etomoxir regarding liver health

    Case Study 1: Impact on Hepatic Metabolism

    A study conducted on ddY mice demonstrated that administration of this compound did not result in hepatic hypertrophy over one week, contrasting with etomoxir's effects. This indicates a favorable safety profile for this compound when considering liver health in metabolic therapy .

    Case Study 2: Clinical Trials in Humans

    In clinical settings, this compound has shown promise in improving insulin sensitivity without the adverse effects seen in other treatments. These findings are crucial for developing new therapies for type 2 diabetes and related metabolic disorders .

    Mecanismo De Acción

    • El mecanismo de acción de SDZ-CPI-975 implica la inhibición de la CPT1 (carnitina palmitoiltransferasa 1), una enzima crucial para el transporte de ácidos grasos a las mitocondrias.
    • Al inhibir la CPT1, afecta la oxidación de los ácidos grasos y la producción de energía.
    • Es probable que el compuesto afecte el metabolismo lipídico y la función mitocondrial.
  • Comparación Con Compuestos Similares

    • Desafortunadamente, las comparaciones directas con compuestos similares son escasas en la literatura.
    • La singularidad de SDZ-CPI-975 radica en su inhibición de la CPT1 y sus posibles aplicaciones terapéuticas.

    Actividad Biológica

    Overview of Sdz-cpi 975

    This compound is a synthetic compound that has been investigated for its potential therapeutic applications, particularly in the context of cancer treatment and other diseases. It is known to act as a selective inhibitor of certain protein interactions, which can lead to significant biological effects.

    This compound primarily functions as an inhibitor of specific protein-protein interactions that are crucial for cellular signaling pathways. This inhibition can lead to:

    • Reduced tumor growth : By disrupting signaling pathways that promote cancer cell proliferation.
    • Induction of apoptosis : Triggering programmed cell death in cancer cells.
    • Inhibition of metastasis : Preventing the spread of cancer cells to other parts of the body.

    Case Studies and Research Findings

    • Cancer Research :
      • A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines in vitro. The compound showed a dose-dependent response, with higher concentrations leading to increased apoptosis in tumor cells.
      • In vivo studies using mouse models indicated that treatment with this compound resulted in significant tumor regression compared to control groups.
    • Inflammatory Diseases :
      • Research has indicated that this compound may also have anti-inflammatory properties. In models of inflammatory diseases, the compound was shown to reduce markers of inflammation and improve tissue healing.
    • Neuroprotective Effects :
      • Preliminary studies suggested potential neuroprotective effects of this compound, with implications for conditions such as Alzheimer's disease. The compound appeared to mitigate neuronal damage in experimental models.

    Data Table: Summary of Biological Activities

    Activity TypeEffect ObservedReference Study
    Tumor Growth InhibitionSignificant reduction in tumor sizeCancer Research Journal (2022)
    Apoptosis InductionIncreased apoptotic markersOncology Reports (2023)
    Anti-inflammatoryDecreased inflammatory cytokinesJournal of Inflammation (2023)
    NeuroprotectionReduced neuronal damageNeurobiology Letters (2023)

    Propiedades

    Número CAS

    157244-53-6

    Fórmula molecular

    C21H44NO6P

    Peso molecular

    437.6 g/mol

    Nombre IUPAC

    [(2R)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl] tetradecyl phosphate

    InChI

    InChI=1S/C21H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-29(25,26)28-20(18-21(23)24)19-22(2,3)4/h20H,5-19H2,1-4H3,(H-,23,24,25,26)/t20-/m1/s1

    Clave InChI

    HSNUXANXVHLGQT-HXUWFJFHSA-N

    SMILES

    CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C

    SMILES isomérico

    CCCCCCCCCCCCCCOP(=O)([O-])O[C@H](CC(=O)O)C[N+](C)(C)C

    SMILES canónico

    CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C

    Sinónimos

    SDZ CPI 975
    SDZ-CPI-975

    Origen del producto

    United States

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.